4-Nitrobenzo[d]isoxazole
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Overview
Description
4-Nitrobenzo[d]isoxazole is a chemical compound with the linear formula C7H4N2O3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazoles often involves metal-free synthetic routes due to the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR, 1 H NMR, 13 C NMR, CHN analysis, and single-crystal X-ray Crystallography . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using density functional theory (DFT) analysis . The electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness ( η ), Mulliken electronegativity ( χ ), chemical potential ( μ) and electrophilicity ( ω ) can be studied .Scientific Research Applications
Synthetic Applications in Organic Chemistry
4-Nitrobenzo[d]isoxazole is involved in various synthetic processes in organic chemistry. For instance, it participates in the Diels–Alder reaction, which is a pericyclic [4+2] cycloaddition, to synthesize new types of condensed polycyclic systems. These systems are notable for combining pharmacophore moieties like furoxan (nitric oxide donor) and substituted isoxazole, hinting at potential dual biological activities (Bastrakov et al., 2015).
Role in Medicinal Chemistry
In medicinal chemistry, this compound derivatives are explored for their potential pharmacological effects. For example, studies have been conducted on the rearrangement of benzo[d]isoxazoles and their transformation into triazoles, which are compounds of interest in the development of new medicinal agents (Starosotnikov et al., 2002).
Use in Analytical Chemistry
In analytical chemistry, derivatives of this compound, such as 4-nitrobenzoates, are used in high-performance liquid chromatography for the separation and determination of sugars like monosaccharides, disaccharides, and trisaccharides. This method provides high sensitivity and rapid isocratic separations (Nachtmann & Budna, 1977).
Contributions to Theoretical Chemistry
The compound has also been a subject of interest in theoretical chemistry. For example, a DFT (Density Functional Theory) study on the Boulton-Katritzky rearrangement of 4-nitrosobenz[c]isoxazole and its anion revealed insights into pseudopericyclic reactions and aromatic transition states, contributing to the understanding of complex chemical processes (Peña‐Gallego et al., 2004).
Electrochemical Studies
Electrochemical studies involving this compound derivatives have been conducted, like the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid, showing the compound's utility in electrochemical processes and potential for industrial applications (Lapicque & Storck, 1985).
Safety and Hazards
Future Directions
Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug is highly anticipated .
Mechanism of Action
Target of Action
Isoxazole compounds have been found to be potent inhibitors of enzymes such as acetylcholinesterase and have shown significant anticancer properties . They are leading the way as small molecule inhibitors (SMIs), opening new pathways for better anti-cancer therapies .
Mode of Action
For instance, they can disrupt cell-surface receptors and intracellular signaling pathways, which may help fight cancer . In the case of acetylcholinesterase, isoxazole-based compounds inhibit the enzyme, thereby affecting the neurotransmission process .
Biochemical Pathways
For instance, they can inhibit the expression of key oncogenes such as c-Myc and CDK6 . This inhibition can disrupt the normal cell cycle and induce apoptosis, leading to the death of cancer cells .
Result of Action
Isoxazole compounds have shown significant anticancer properties . They have been found to inhibit the growth of cancer cells and induce apoptosis . For instance, certain isoxazole hybrids have shown significant antiproliferative activity against HT-1080 cells .
Biochemical Analysis
Cellular Effects
Some isoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Nitrobenzo[d]isoxazole remains to be determined. Isoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-nitro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRLVIBSLCSATP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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